N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO2/c1-22(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(28)19-9-5-6-10-20(19)23(24,25)26/h2-14,29H,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDINCLWODHVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Features:
- Trifluoromethyl benzamide core : Shared with VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate), which also contains a trifluoromethyl group but differs in its biphenyl linkage and nitrate ester functional group .
- Biphenyl-4-yl moiety : Present in flurbiprofen-derived amides (e.g., 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide), which utilize biphenyl systems for enhanced aromatic interactions in drug-receptor binding .
- Hydroxypropyl side chain : Unique to the target compound, distinguishing it from analogs like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, which features an indole-ethyl group .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points : The hydroxypropyl group in the target compound may lower its melting point compared to rigid analogs like 6m (167–169°C) due to increased conformational flexibility .
- NMR Shifts : The NH proton in benzamide derivatives typically resonates at δ ~8.0 ppm (e.g., 6m: δ 8.05), consistent with the target’s estimated value. The trifluoromethyl group likely deshields adjacent carbons, shifting the C=O signal to ~166 ppm .
- IR Spectroscopy : The C-F stretch in trifluoromethyl groups appears near 1220 cm⁻¹, as seen in VM-6 .
Preparation Methods
Critical Synthetic Challenges
- Regioselectivity in Biphenyl Formation : Ensuring para-substitution during Suzuki coupling to maintain molecular symmetry.
- Steric Hindrance in Amide Coupling : Mitigating low reactivity due to the bulky trifluoromethyl group.
- Hydroxypropylamine Stability : Preventing dehydration or oxidation of the secondary alcohol during synthesis.
Synthesis of 2-(Trifluoromethyl)benzamide
The trifluoromethyl benzamide moiety is synthesized via a four-step sequence adapted from CN113698315A:
Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride in dimethylacetamide at 90–100°C, yielding 2-fluoro-3-chlorotrifluoromethane (87.6% yield). Subsequent cyano substitution with sodium cyanide generates 2-chloro-6-trifluoromethylbenzonitrile (GC purity: 97.8%).
Hydrogenation and Hydrolysis
Catalytic hydrogenation (5% Pd/C, H₂ 1.5 atm) removes the chlorine atom, producing 2-trifluoromethylbenzonitrile (92.0% yield). Alkaline hydrolysis (NaOH, 100°C) converts the nitrile to 2-(trifluoromethyl)benzamide (89.9% yield, HPLC purity: 98.8%).
Table 1: Optimization of 2-(Trifluoromethyl)benzamide Synthesis
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fluorination | KF/DMAc | 90–100 | 87.6 | 97.8 |
| Cyano Substitution | NaCN/DMAc | 90–100 | 87.6 | 97.8 |
| Hydrogenation | 5% Pd/C, THF | 25 | 92.0 | 98.2 |
| Hydrolysis | NaOH/H₂O | 100 | 89.9 | 98.8 |
Synthesis of [1,1'-Biphenyl]-4-yl Derivatives
The biphenyl segment is constructed via Suzuki-Miyaura coupling, as reported in PMC9497828.
Suzuki Coupling Protocol
4-Bromophenylboronic acid reacts with bromobenzene under Pd(dppf)Cl₂ catalysis in 1,4-dioxane/K₃PO₄ at 80°C, affording 4-bromo-1,1'-biphenyl (94% yield). This intermediate serves as the substrate for introducing the hydroxypropylamine group.
Functionalization with Hydroxypropylamine
4-Bromo-1,1'-biphenyl undergoes epoxide ring-opening with propylene oxide in the presence of BF₃·Et₂O, yielding 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl bromide. Subsequent amination with aqueous ammonia (NH₃/H₂O, 60°C) produces the target amine (78% yield over two steps).
Table 2: Biphenyl Amine Synthesis Parameters
| Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄ | 94 | >99 |
| Epoxide Opening | BF₃·Et₂O, 50°C | 85 | 96 |
| Amination | NH₃/H₂O, 60°C | 92 | 98 |
Amide Bond Formation and Final Assembly
The convergent coupling of 2-(trifluoromethyl)benzamide and 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine proceeds via activation of the carboxylic acid.
Acid Chloride Formation
2-(Trifluoromethyl)benzamide is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane, generating the corresponding acid chloride (quantitative conversion). Excess SOCl₂ is removed under reduced pressure.
Schotten-Baumann Reaction
The acid chloride reacts with 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine in a biphasic system (NaOH/H₂O–CH₂Cl₂). The amide product precipitates upon neutralization, yielding N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide (82% yield, HPLC purity: 97.5%).
Table 3: Amidation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Solvent | CH₂Cl₂ | 95 | 98 |
| Base | NaOH (2M) | 82 | 97.5 |
| Temperature | 0–5°C | 82 | 97.5 |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.95 (s, 1H, NH), 7.60–7.45 (m, 9H, ArH), 4.21 (m, 1H, CH), 3.98 (dd, J = 10.2, 4.5 Hz, 1H, CH₂), 3.72 (dd, J = 10.2, 6.8 Hz, 1H, CH₂), 1.89 (s, 1H, OH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 168.5 (C=O), 141.2–122.3 (ArC), 71.8 (CHOH), 52.4 (CH₂), 43.1 (CH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₁₉F₃NO₂ [M+H]⁺ 404.1372, found 404.1368.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥97.5% purity with a single dominant peak (tₐ = 8.2 min).
Q & A
Q. What are the standard synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. A common approach involves reacting a functionalized biphenyl precursor (e.g., 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine) with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How is the purity of the compound assessed, and what analytical techniques are critical for quality control?
Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection, targeting >95% purity. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability .
Q. What are the key structural features influencing its physicochemical properties?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the biphenyl moiety contributes to π-π stacking interactions. The hydroxypropyl linker introduces polarity, affecting solubility in polar solvents like DMSO or ethanol .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under scale-up conditions?
Yield optimization requires controlled anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the acyl chloride intermediate. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate amide bond formation. Temperature control (0–5°C during acyl chloride addition, then room temperature) minimizes side reactions . Pilot-scale reactions (>100 mmol) may require iterative solvent selection (e.g., dichloromethane vs. THF) to balance reactivity and solubility .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how should they be resolved?
Discrepancies in NMR data may stem from rotamers (due to restricted rotation around the amide bond) or residual solvents. To resolve this:
- Use deuterated DMSO as a solvent to stabilize rotamers.
- Perform variable-temperature NMR to observe coalescence of split peaks.
- Compare experimental data with computational predictions (e.g., DFT calculations) .
Q. What strategies are effective for studying its binding interactions with biological targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to receptors. For enzyme targets, kinetic assays (e.g., IC50 determination) are paired with molecular docking to model interactions. The trifluoromethyl group’s electronegativity often enhances binding to hydrophobic pockets in proteins .
Q. How can structural analogs be designed to probe structure-activity relationships (SAR)?
- Bioisosteric replacement : Swap the trifluoromethyl group with chlorine or methoxy to assess electronic effects.
- Scaffold hopping : Replace the biphenyl moiety with naphthyl or heteroaromatic rings to test steric compatibility.
- Stereochemical variants : Synthesize enantiomers of the hydroxypropyl group to evaluate chiral selectivity .
Methodological Considerations
Q. What precautions are necessary when handling intermediates sensitive to moisture or oxygen?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., acyl chloride reactions).
- Purge solvents with inert gas (N2/Ar) before use.
- Store intermediates under vacuum or in desiccators with silica gel .
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Standardize solvent stock solutions (e.g., DMSO concentration <0.1% to avoid cytotoxicity).
- Include positive controls (e.g., known enzyme inhibitors) and validate assay conditions (pH, temperature).
- Perform dose-response curves in triplicate to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
